molecular formula C9H14O2 B8218191 7-Oxaspiro[3.5]nonane-2-carbaldehyde

7-Oxaspiro[3.5]nonane-2-carbaldehyde

Cat. No.: B8218191
M. Wt: 154.21 g/mol
InChI Key: AFDTVOKUDRHWIQ-UHFFFAOYSA-N
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Description

7-Oxaspiro[35]nonane-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄O₂ It is a spiro compound, meaning it contains a spiro-connected bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxaspiro[3.5]nonane-2-carbaldehyde typically involves the formation of the spirocyclic structure through radical chemistry. One common method involves the use of carbohydrate spiro-heterocycles via radical chemistry, where a variety of heterospiroalkane bicyclic structures are formed using free radical chemistry . The process often includes C(sp³)–H bond functionalization by hydrogen atom transfer initiated by radicals and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of radical chemistry and spirocyclization can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Oxaspiro[3.5]nonane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophiles and catalysts.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

7-Oxaspiro[3.5]nonane-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxaspiro[3.5]nonane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The spirocyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxaspiro[3.5]nonane-2-carboxylic acid
  • 7-Oxaspiro[3.5]nonane-2-methanol
  • 7-Oxaspiro[3.5]nonane-2-amine

Uniqueness

7-Oxaspiro[3.5]nonane-2-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to similar compounds with carboxylic acid, alcohol, or amine groups. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

7-oxaspiro[3.5]nonane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDTVOKUDRHWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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